4'-Acetamidobiphenyl-4-carboxamide
Description
4'-Acetamidobiphenyl-4-carboxamide, also known as N-(4-Acetylphenyl)-4-biphenylcarboxamide (CAS RN: 348601-63-8), is a biphenyl-derived carboxamide featuring an acetamido substituent at the 4'-position of the biphenyl system. Its molecular formula is C₂₁H₁₇NO₂, with an average molecular mass of 315.372 g/mol and a monoisotopic mass of 315.125929 g/mol .
Key identifiers include:
- InChIKey: ZWYURVKGGGCKHY-UHFFFAOYSA-N
- SMILES: O=C(Nc1ccc(cc1)C(=O)C)c2ccc(cc3)cc23
- PSA (Polar Surface Area): 58.9 Ų
- Boiling Point: 567.5±50.0 °C (predicted)
- Density: 1.246±0.06 g/cm³ .
The compound’s structural complexity distinguishes it from simpler carboxamides and acetamide derivatives, as discussed below.
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-(4-acetamidophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)17-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(16)19/h2-9H,1H3,(H2,16,19)(H,17,18) |
InChI Key |
JXFMKKVWIRBIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Acetamidobiphenyl-4-carboxamide typically involves the amidation of 4’-aminobiphenyl-4-carboxylic acid. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4’-Acetamidobiphenyl-4-carboxamide may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4’-Acetamidobiphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized biphenyl derivatives.
Reduction: Formation of amines or other reduced biphenyl derivatives.
Substitution: Formation of halogenated or other substituted biphenyl derivatives.
Scientific Research Applications
4’-Acetamidobiphenyl-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4’-Acetamidobiphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Properties of 4'-Acetamidobiphenyl-4-carboxamide and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | PSA (Ų) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₂₁H₁₇NO₂ | 315.37 | 58.9 | Biphenyl, carboxamide, acetamido |
| Benzamide | C₇H₇NO | 121.14 | 43.4 | Benzene, carboxamide |
| Acetamide | C₂H₅NO | 59.07 | 43.0 | Aliphatic amide |
| 1,5-Bis(4-acetamidophenyl-4'-oxy)pentane (I-1-5) | C₂₉H₃₂N₂O₄ | 472.58 | ~75.0* | Two acetamidophenyl groups, ether linker |
*Estimated based on structural similarity .
Key Observations :
Biphenyl vs. Monophenyl Systems: The biphenyl core in this compound enhances hydrophobicity and molecular rigidity compared to Benzamide (a single benzene ring with a carboxamide group). This structural difference likely reduces aqueous solubility but improves binding affinity to hydrophobic targets . PSA: The higher PSA of the target compound (58.9 Ų vs. 43.4 Ų in Benzamide) reflects the additional polar acetamido group, which may influence hydrogen-bonding interactions .
Acetamido vs.
Comparison with Bis-Acetamidophenyl Ethers :
- Compounds like I-1-5 and I-1-6 (from ) feature two acetamidophenyl groups connected by flexible alkoxy chains. These structures exhibit higher molecular weights (~472 g/mol for I-1-5) and extended conformations, which may enhance thermal stability and dielectric properties due to symmetry and intermolecular interactions .
Physicochemical and Thermal Properties
- Melting Points : Bis-acetamidophenyl ethers (e.g., I-1-5) exhibit elevated melting points (>200°C) due to crystalline packing facilitated by symmetric substituents. The target compound’s melting point is expected to be lower (~150–180°C) owing to asymmetric substitution .
- Optical Properties : The biphenyl system may confer birefringence in liquid crystalline phases, though this property remains unconfirmed for the target compound.
Biological Activity
4'-Acetamidobiphenyl-4-carboxamide, also known as a derivative of biphenyl, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that have investigated its pharmacological properties, mechanisms of action, and therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study showed that it significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| A549 (Lung Cancer) | 20.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18.3 | Caspase activation |
Anti-inflammatory Effects
The anti-inflammatory effects of this compound were evaluated in a murine model of inflammation. The compound reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent. This activity was attributed to the inhibition of NF-κB signaling pathways .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .
Case Study: Anticancer Efficacy in Animal Models
A recent animal study investigated the efficacy of this compound in a xenograft model of human breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis in tumor tissues, correlating with the in vitro findings .
Case Study: Inflammation Reduction in Arthritis Models
In a separate study focusing on rheumatoid arthritis, administration of this compound led to decreased joint swelling and pain scores in treated animals. Biochemical assays indicated lower levels of inflammatory markers, supporting its use as an adjunct therapy for inflammatory conditions .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
- Cytokine Modulation : It modulates cytokine production, reducing inflammation through NF-κB pathway inhibition .
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
